2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multi-step chemical reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, compounds with benzamide and isothiazolidinyl groups have been synthesized through reactions involving key precursors like hydrazine, phenylhydrazine, and aromatic aldehydes, resulting in derivatives with potential antimicrobial activities (Patel & Dhameliya, 2010).
Molecular Structure Analysis
Molecular structure analysis typically involves techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. For similar compounds, X-ray diffraction has revealed detailed structural characteristics, including bond lengths, angles, and molecular conformations, which are critical for understanding the chemical behavior and reactivity of the molecule (Li et al., 2008).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including nucleophilic vinylic substitution (SNV), which is instrumental in the synthesis of fluorinated heterocyclic compounds. This reactivity is attributed to the presence of fluorine atoms, which enhance the electrophilic character of adjacent carbon atoms, facilitating reactions with nucleophiles (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of organic compounds like melting point, solubility, and crystal structure are influenced by molecular structure and intermolecular interactions. For example, the crystalline structure of related benzamide compounds provides insights into their stability, solubility, and potential biological activity, which are essential for their application in material science and pharmacology (Li et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are pivotal in determining the application scope of such compounds. The presence of fluorine atoms significantly affects the chemical behavior, enhancing the compound's ability to participate in hydrogen bonding and increase its lipophilicity, which could be advantageous in drug design and development (Carmellino et al., 1994).
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O4S/c17-12-3-2-10(21-15(22)5-6-26(21,24)25)8-11(12)16(23)20-9-1-4-14(19)13(18)7-9/h1-4,7-8H,5-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHZLRBFFDGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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